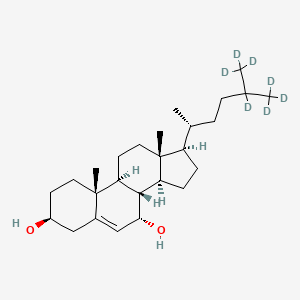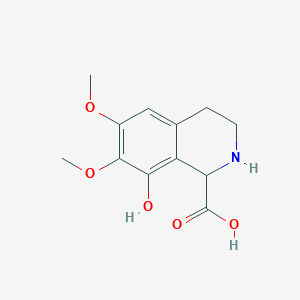![molecular formula C33H32ClN5O5 B13816969 N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base substituted with a chlorinated group and an acetamide moiety, along with a sugar moiety that is heavily substituted with phenylmethoxy groups. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of antiviral or anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, chlorination, and acetamide formation.
Protection of Hydroxyl Groups: The synthesis begins with the protection of hydroxyl groups on the sugar moiety using phenylmethoxy groups. This step is crucial to prevent unwanted side reactions during subsequent steps.
Glycosylation: The protected sugar moiety is then glycosylated with a purine base. This step involves the formation of a glycosidic bond between the sugar and the purine base.
Chlorination: The purine base is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Acetamide Formation: The final step involves the introduction of the acetamide group at the 2-position of the purine base. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenylmethoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chlorinated purine base can yield the corresponding amine.
Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-[9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-chloropurin-2-yl]acetamide
- N-[9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-6-chloropurin-2-yl]acetamide
Uniqueness
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is unique due to its heavily substituted sugar moiety, which may confer enhanced stability and specificity in its interactions with biological targets. This structural uniqueness could potentially lead to improved efficacy and reduced side effects in therapeutic applications.
属性
分子式 |
C33H32ClN5O5 |
|---|---|
分子量 |
614.1 g/mol |
IUPAC 名称 |
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide |
InChI |
InChI=1S/C33H32ClN5O5/c1-22(40)36-33-37-30(34)27-31(38-33)39(21-35-27)32-29(43-19-25-15-9-4-10-16-25)28(42-18-24-13-7-3-8-14-24)26(44-32)20-41-17-23-11-5-2-6-12-23/h2-16,21,26,28-29,32H,17-20H2,1H3,(H,36,37,38,40)/t26-,28-,29+,32-/m1/s1 |
InChI 键 |
UIMYQZYIFCUIHC-NFFKMHHLSA-N |
手性 SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
规范 SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)




